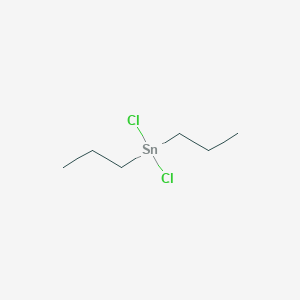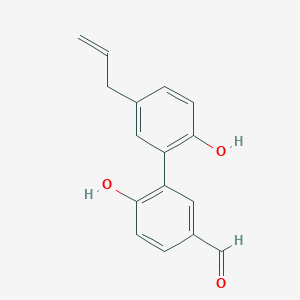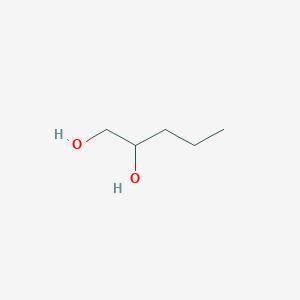
1,2-Pentanediol
Vue d'ensemble
Description
1,2-Pentanediol, also known as 1,2-dihydroxypentane, is a colorless and odorless liquid . It is miscible with water and polar organic solvents . It is a chiral molecule with one stereocenter . The compound is usually made by treating a mixture of 1-pentene and formic acid with hydrogen peroxide .
Synthesis Analysis
1,2-Pentanediol can be synthesized via a one-pot process using a bifunctional catalyst of Ti-MWW strengthened by CeO2 nanoparticles . This process effectively shortens the synthetic route and avoids the separation of intermediates . Another synthesis method involves the conversion of furfuryl alcohol into 1,2-pentanediol by aqueous phase hydrogenolysis using highly active supported ruthenium catalysts .Molecular Structure Analysis
The molecular formula of 1,2-Pentanediol is C5H12O2 . Its molecular weight is 104.1476 . The structure of 1,2-Pentanediol can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The conversion of furfuryl alcohol into 1,2-pentanediol and tetrahydrofurfuryl alcohol by aqueous phase hydrogenolysis using highly active supported ruthenium catalysts is a promising sustainable route substituting for petro-based production processes .Physical And Chemical Properties Analysis
1,2-Pentanediol has a molecular weight of 104.1476 . It is a colorless and odorless liquid which is miscible with water and polar organic solvents . Its boiling point is 206 °C . It has a density of 0.971 g/mL at 25 °C .Applications De Recherche Scientifique
Hydrogenolysis of Furfural
1,2-Pentanediol plays a crucial role in the hydrogenolysis of furfural, a biomass-derived platform compound. The transformation of furfural into valuable pentanediols is important for the sustainable production of bio-based polymers . A catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support has been reported to promote selective ring-opening to 1,2-pentanediol .
One-Pot Synthesis
A one-pot synthesis of 1,2-Pentanediol using a bifunctional catalyst of Ti-MWW strengthened by CeO2 nanoparticles has been developed. This method effectively shortens the synthetic route and avoids the separation of intermediates . The catalyst exhibits excellent catalysis for oxidative hydration with high conversion and selectivity .
Monomer for Polymer Synthesis
1,2-Pentanediol is a high value-added chemical that plays a pivotal role in the production of various polymers. It is used as a monomer for the synthesis of polyesters, polyurethanes, and polyamides .
Intermediate in Fungicide Production
1,2-Pentanediol is used as an intermediate in the production of the fungicide propiconazole .
Cosmetic Formulation
In the cosmetics industry, 1,2-Pentanediol is used in various formulations due to its unique characteristics and versatility .
6. Production of Polyester Fibers and Surfactants 1,2-Pentanediol is an important raw material for the production of polyester fibers and surfactants .
Pharmaceutical Applications
1,2-Pentanediol is also used in the pharmaceutical industry as a raw material .
Potential Fuel or Solvent
Due to its chemical properties, 1,2-Pentanediol has potential applications as a fuel or solvent .
Mécanisme D'action
Target of Action
1,2-Pentanediol, also known as Pentane-1,2-diol, primarily targets the furan ring in the biomass-derived platform compound furfural . The furan ring plays a crucial role in the transformation of furfural into valuable pentanediols, which are important for the sustainable production of bio-based polymers .
Mode of Action
The interaction of 1,2-Pentanediol with its target involves a selective hydrogenolysis process . In this process, a catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support is used . The electron transfer from Fe to Pt weakens the hydrogenation activity of the furan ring and promotes selective ring-opening to 1,2-Pentanediol .
Biochemical Pathways
The biochemical pathway affected by 1,2-Pentanediol involves the hydrogenolysis of furfural . This process leads to the transformation of furfural, a biomass-derived platform compound, into valuable pentanediols . The downstream effects include the production of bio-based polymers, which have applications in various industries .
Pharmacokinetics
This allows the reaction to proceed at a hydrogen pressure as low as 0.1 MPa , suggesting that the bioavailability of 1,2-Pentanediol may be influenced by environmental conditions such as pressure.
Result of Action
The result of 1,2-Pentanediol’s action is the production of bio-based polymers . These polymers are used in packaging, engineering plastic, textiles, cosmetics, detergents, lubricants, optical films, polyester resins, polyurethane foams, inks, adhesives, and sealants due to their desirable properties such as flexibility, durability, chemical resistance, and thermal insulation properties .
Action Environment
The action of 1,2-Pentanediol is influenced by environmental factors such as temperature and pressure . Under mild conditions of 140 °C and 0.1 MPa, the catalyst used in the reaction offers a high production rate of 1,2-Pentanediol . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions under which the reaction takes place.
Safety and Hazards
Propriétés
IUPAC Name |
pentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVRQHFDJLLWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863522 | |
| Record name | 1,2-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS] | |
| Record name | 1,2-Pentanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19222 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Pentanediol | |
CAS RN |
5343-92-0 | |
| Record name | 1,2-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pentanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Pentanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50C1307PZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 1,2-pentanediol is C5H12O2, and its molecular weight is 104.15 g/mol. [] Spectroscopic data, including IR, 1H-NMR, and MS analysis, can be found in the literature for structural confirmation. []
A: Density functional theory (DFT) calculations have been employed to understand the reaction mechanism of furfural alcohol ring-opening to 1,2-pentanediol. [] These calculations revealed that water plays a critical role in promoting the ring-opening process and enhancing selectivity towards 1,2-pentanediol formation. [] Further computational studies, including QSAR modeling, could provide valuable insights into the structure-activity relationships and optimize the synthesis of 1,2-pentanediol.
A: 1,2-pentanediol generally exhibits good stability in various cosmetic formulations, particularly as a co-preservative. [] Research has shown that it can be combined with other antimicrobial agents, such as phenoxyethanol and ethylhexylglycerin, to achieve broad-spectrum antimicrobial efficacy and enhance the overall stability of the formulation. [, ] Furthermore, incorporating 1,2-pentanediol into nano-pigment spraying print ink with other additives like 1,2-propanediol, diethylene glycol, and ethylene glycol has been shown to improve the stability of the dispersion system. []
A: In cosmetics, alternative preservatives and multifunctional ingredients can be considered depending on the specific application. These may include other alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol), organic acids (e.g., benzoic acid, sorbic acid), and their salts. [, ] The choice of alternative depends on factors such as efficacy, compatibility with other ingredients, cost, and consumer acceptance. For instance, while parabens were commonly used, concerns about their potential toxicity and skin irritation have led to the exploration of alternatives like 1,2-alkanediols. [, ]
ANone: Research on 1,2-pentanediol and related compounds can be facilitated by:
- Analytical Techniques: Gas chromatography (GC) [, ], mass spectrometry (MS) [], and spectroscopic methods (IR, NMR) [] are essential for characterization and quantification.
- Computational Tools: DFT calculations [] and molecular modeling software are valuable for investigating reaction mechanisms and predicting properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



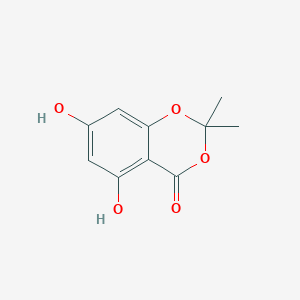
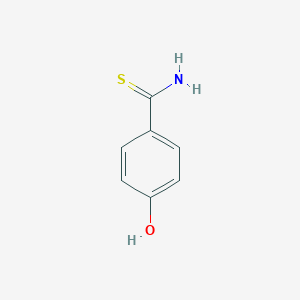
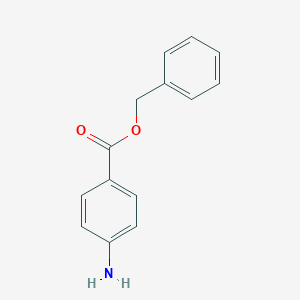




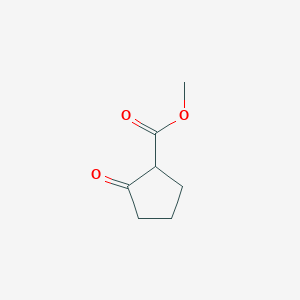

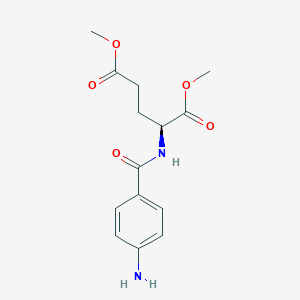
![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)
